

A Comparative Guide to the X-ray Crystallography of Pyrazine-2-carbaldehyde Derivatives

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Compound of Interest

Compound Name: 3,5-Dichloropyrazine-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for several derivatives of pyrazine-2-carbaldehyde. While crystallographic data for **3,5-Dichloropyrazine-2-carbaldehyde** is not publicly available, this guide leverages data from closely related pyrazine derivatives to offer insights into their molecular geometry, crystal packing, and the influence of substituent groups on their solid-state structures. The information presented is intended to support researchers in the fields of medicinal chemistry, materials science, and drug development in understanding the structural characteristics of this important class of heterocyclic compounds.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of pyrazine-2-carbaldehyde and pyrazine-2-carboxamide derivatives. These compounds showcase the structural diversity within this family, arising from different functional groups attached to the pyrazine core.

Compound Name	Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Ref.
3-Aminopyrazine-2-carbohydrazide	C ₅ H ₇ N ₅ O	Mono clinic	P2 ₁ /c	10.10 22(8)	9.481 8(8)	7.083 2(6)	90	94.13 8(1)	90	[1]
N'-[(E)-1-(2-Hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide	C ₁₃ H ₁₂ N ₄ O ₂	Triclinic	P-1	7.176 7(7)	10.17 43(10))	17.11 50(17))	86.17 2(3)	85.27 5(2)	80.96 3(4)	[2]
N'-(2-Hydroxy-3-methoxybenzylidene)pyrazine-2-carbohydrazide	C ₁₃ H ₁₂ N ₄ O ₃ ·H ₂ O	Mono clinic	P2 ₁ /c	-	-	-	-	-	-	[3]

hydra
zide
mono
hydra
te

[Cu(P
YZ-
AM)₂]
n(NO
₃)₂n·2 --
nCH₃ INVA
OH LID- Mono C2/c [4]
(PYZ- LINK- clinic - - - - -
AM = -₂·2C
Pyraz H₃OH
ine-2-
carbo
xamid
e)

Experimental Protocols

The determination of the crystal structures for the compounds listed above generally follows a standard X-ray crystallographic workflow. Below are detailed methodologies representative of those cited in the literature.

1. Synthesis and Crystallization:

- **Synthesis of Pyrazine-2-carbohydrazide Derivatives:** These compounds are typically synthesized through condensation reactions. For instance, pyrazine-2-carbohydrazide can be reacted with a substituted aldehyde or ketone in a suitable solvent like methanol or ethanol. The reaction mixture is often refluxed for several hours.[2][3]
- **Crystal Growth:** Single crystals suitable for X-ray diffraction are commonly obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent system.[3][4] For example, colorless prisms of N'-(E)-1-(2-

Hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide were obtained by recrystallization from a chloroform and petroleum ether mixture.[2]

2. X-ray Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- Data is collected using a single-crystal X-ray diffractometer, typically equipped with a CCD area detector and using Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α radiation.
- The crystal is maintained at a constant temperature, often 296 K, during data collection.[2]
- A series of diffraction images are collected as the crystal is rotated.

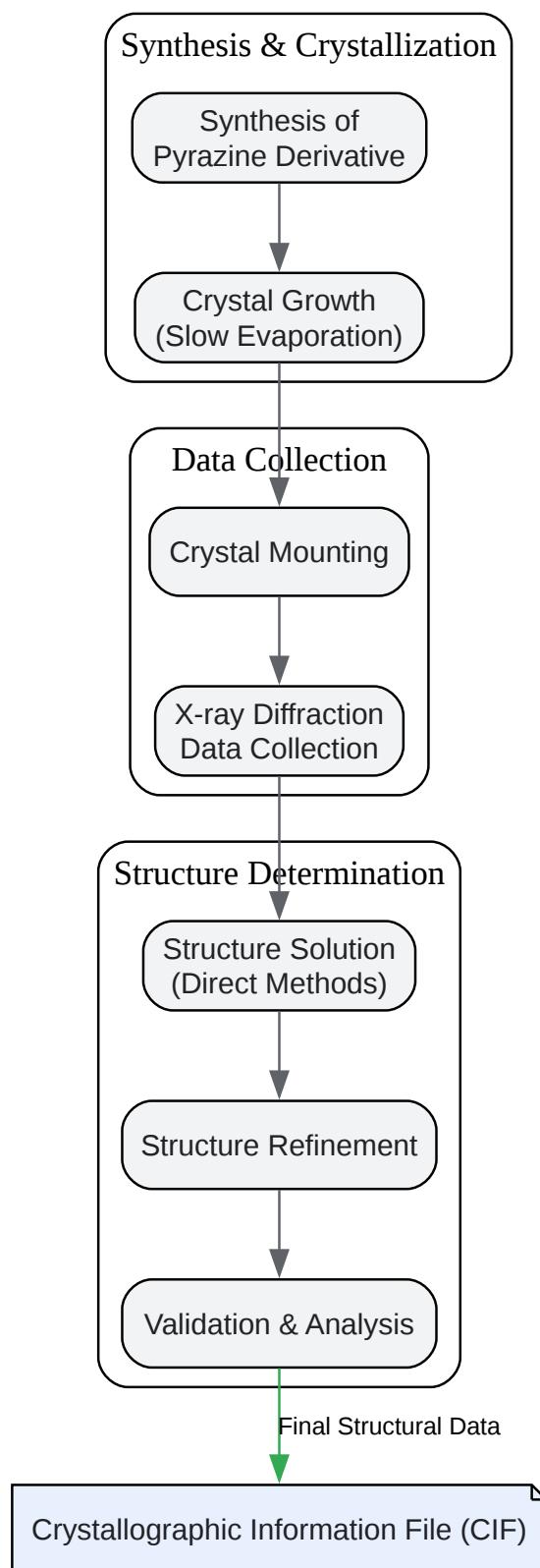
3. Structure Solution and Refinement:

- The collected diffraction data is processed to yield a set of structure factors.
- The crystal structure is solved using direct methods or Patterson methods.
- The structural model is then refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for the single-crystal X-ray diffraction analysis of pyrazine derivatives.

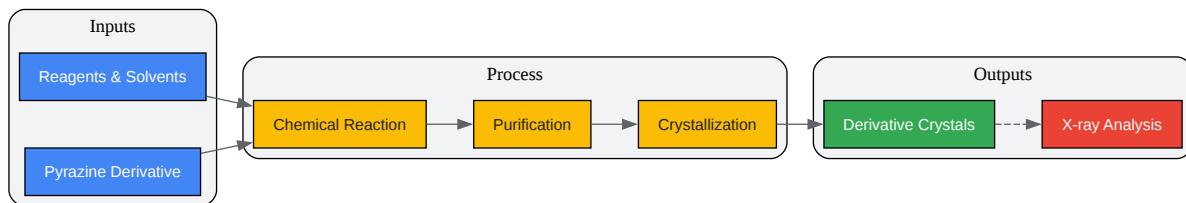


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Caption: General workflow for the X-ray crystallographic analysis of pyrazine derivatives.

Signaling Pathway Visualization

While the provided topic does not involve a biological signaling pathway, the following is an example of a logical relationship diagram that could be created using DOT language, adhering to the specified requirements.



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